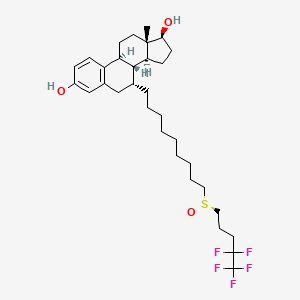

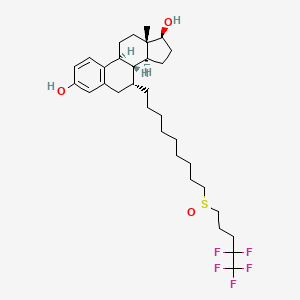

Fulvestrant (S enantiomer)

説明

BenchChem offers high-quality Fulvestrant (S enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fulvestrant (S enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C32H47F5O3S |

|---|---|

分子量 |

606.8 g/mol |

IUPAC名 |

(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,41+/m1/s1 |

InChIキー |

VWUXBMIQPBEWFH-GXZKXCMSSA-N |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCC[S@](=O)CCCC(C(F)(F)F)(F)F |

正規SMILES |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis of Fulvestrant's Active S-Enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant (B1683766) is a potent selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[1] It functions as an estrogen receptor antagonist, binding competitively to the estrogen receptor and promoting its degradation, thereby blocking estrogen-mediated signaling pathways that drive tumor growth.[2] The active pharmaceutical ingredient is a mixture of two diastereomers at a stereogenic sulfoxide (B87167) in its 7α-side chain. The S-enantiomer (also referred to as Fulvestrant Sulphoxide A) is the biologically active component. This guide provides a comprehensive overview of the synthetic routes to the Fulvestrant S-enantiomer, with a focus on detailed experimental protocols and quantitative data.

Synthetic Strategies

The synthesis of Fulvestrant and its S-enantiomer can be broadly approached in two ways:

-

Diastereoselective Synthesis: This strategy aims to selectively synthesize the S-enantiomer through a controlled oxidation of the thioether precursor. This approach is highly desirable as it can potentially eliminate the need for challenging chiral separations.

-

Synthesis of Diastereomeric Mixture followed by Chiral Resolution: This more common approach involves the synthesis of the thioether precursor, followed by a non-selective oxidation to yield a mixture of the S and R-sulfoxide diastereomers. The desired S-enantiomer is then isolated using chiral chromatography.

This guide will detail a prominent synthetic route that falls under the second category, followed by a detailed protocol for the chiral separation of the S-enantiomer.

Experimental Protocols

I. Synthesis of the Thioether Precursor to Fulvestrant

A notable and efficient synthesis of the Fulvestrant core structure was developed by Caprioglio and Fletcher, achieving the target in four steps from 6-dehydronandrolone (B1316645) acetate (B1210297) with an overall yield of 35%.[3][4] This route utilizes a key catalyst-controlled, diastereoselective 1,6-addition of a zirconocene (B1252598) derived from commercially available 9-bromonon-1-ene.[3][4]

While the full, step-by-step experimental details from the primary literature are not publicly available, a general outline of the synthetic sequence is as follows:

-

Preparation of the Zirconocene Reagent: The zirconocene derivative of 9-bromonon-1-ene is prepared for the subsequent conjugate addition.

-

Diastereoselective 1,6-Conjugate Addition: The prepared zirconocene reagent is added to 6-dehydronandrolone acetate in a catalyst-controlled reaction to introduce the C7 side chain with high diastereoselectivity.

-

Aromatization of the A-Ring: The steroidal A-ring is aromatized to create the estradiol (B170435) core structure.

-

Introduction of the Thioether Moiety: The terminal bromide on the side chain is displaced with a thiol to form the thioether precursor.

II. Oxidation of the Thioether to a Diastereomeric Mixture of Sulfoxides

The final step in the synthesis of the Fulvestrant active pharmaceutical ingredient is the oxidation of the thioether precursor. This step is critical as it creates the stereogenic sulfoxide center. Commonly used oxidizing agents include sodium periodate (B1199274) (NaIO4) and hydrogen peroxide (H2O2).[5] These reagents typically lead to a mixture of the S and R diastereomers.

Representative Experimental Protocol for Oxidation:

A general procedure for the oxidation of the thioether precursor is described in the patent literature.[5]

-

Reaction Setup: The thioether precursor is dissolved in a suitable solvent mixture, such as water and acetone.

-

Oxidizing Agent: An oxidizing agent, for example, N-bromo-succinimide in the presence of a phase-transfer catalyst like beta-cyclodextrin, is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature, ranging from room temperature to 80°C, for a period of 2 to 12 hours.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product, a mixture of Fulvestrant S and R enantiomers, is then purified.

It is important to control the oxidation process to minimize the formation of the sulfone impurity.[5]

III. Chiral Resolution of Fulvestrant Enantiomers by HPLC

The separation of the S and R enantiomers of Fulvestrant is a crucial step to isolate the active S-enantiomer. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Protocol for Chiral HPLC Separation:

A patented method for the separation of Fulvestrant diastereomers provides the following detailed protocol:[6]

-

Instrumentation: An Agilent Technologies Model 1100 liquid chromatograph or equivalent.

-

Sample Preparation: A solution of the Fulvestrant diastereomeric mixture (1.0 mg/mL) is prepared in a 50:50 (v/v) solution of acetonitrile (B52724) and methanol.

-

Injection Volume: 2 µL.

-

Post-Separation Crystallization: The purified fractions of the S-enantiomer can be further purified by crystallization from a suitable organic solvent such as ethyl acetate or toluene.[6]

Quantitative Data

The following tables summarize the available quantitative data for the synthesis and purification of the Fulvestrant S-enantiomer.

Table 1: Overall Yield of a Representative Synthesis

| Synthetic Route | Starting Material | Number of Steps | Overall Yield (%) | Reference |

| Caprioglio & Fletcher | 6-Dehydronandrolone Acetate | 4 | 35 | [3][4] |

Table 2: Chiral HPLC Separation Parameters for Fulvestrant Enantiomers

| Parameter | Condition 1 |

| Column | Alltima C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/minute |

| Column Temperature | 15°C |

| Detection | UV at 225 nm |

| Reference | [6] |

Signaling Pathway and Experimental Workflows

Fulvestrant's Mechanism of Action in the Estrogen Receptor Signaling Pathway

Fulvestrant exerts its therapeutic effect by disrupting the estrogen receptor (ER) signaling pathway. In hormone-sensitive breast cancer cells, estradiol (E2) binds to the ER, leading to its dimerization and translocation to the nucleus. The ER dimer then binds to estrogen response elements (EREs) on DNA, initiating the transcription of genes that promote cell proliferation and survival. Fulvestrant, as a SERD, competitively binds to the ER and induces a conformational change that leads to the degradation of the receptor via the proteasome pathway. This downregulation of ER levels effectively blocks the downstream signaling cascade.[2]

Caption: Mechanism of Action of Fulvestrant.

General Experimental Workflow for Synthesis and Purification

The overall process for obtaining the pure Fulvestrant S-enantiomer involves a multi-step chemical synthesis followed by a final purification step.

Caption: Synthesis and Purification Workflow.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN106279342A - The preparation of fulvestrant - Google Patents [patents.google.com]

- 6. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]

Unraveling the Biological Activity of Fulvestrant's Stereoisomers: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fulvestrant (B1683766), a cornerstone in the treatment of estrogen receptor (ER)-positive breast cancer, presents a unique stereochemical profile that is central to its pharmacological activity. This technical guide provides an in-depth analysis of the biological activity of Fulvestrant, clarifying its nature as a diastereomeric mixture and presenting key quantitative data on its potent antagonist effects on the estrogen receptor. Detailed experimental protocols and visualizations of relevant signaling pathways and workflows are provided to support further research and development in this critical area of oncology.

The Stereoisomeric Nature of Fulvestrant

Fulvestrant is not a single stereoisomer but a mixture of two diastereomers, designated as sulfoxide (B87167) A and sulfoxide B. These two forms are epimeric at the sulfur atom within the 9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl side chain. It is a critical point of clarity that these are diastereomers and not enantiomers. Preclinical studies have indicated that there are no significant differences in the pharmacokinetic profiles of sulfoxide A and sulfoxide B. Furthermore, the two diastereomers have been shown to be equally potent from a pharmacological standpoint in preclinical in vitro models[1]. Consequently, the biological activity data presented in this guide pertains to the Fulvestrant drug substance, which is a mixture of these two diastereomers. While methods for the analytical separation of these diastereomers have been developed, there is a lack of published data detailing distinct biological activities for the individual sulfoxide A and B forms[2].

Mechanism of Action: A Pure Estrogen Receptor Antagonist

Fulvestrant is a selective estrogen receptor downregulator (SERD) that competitively binds to the estrogen receptor (ER) with high affinity, comparable to that of estradiol (B170435). Its mechanism of action is multifaceted and distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen. Upon binding to the ER, Fulvestrant induces a conformational change in the receptor that inhibits its dimerization and disrupts its nuclear localization[3][4]. This altered conformation renders the ER transcriptionally inactive, as both activation function 1 (AF-1) and activation function 2 (AF-2) are disabled. The unstable Fulvestrant-ER complex is then targeted for accelerated degradation by the proteasome, leading to a significant reduction in cellular ER levels[3]. This dual action of competitive antagonism and receptor degradation results in a complete abrogation of estrogen-mediated signaling pathways, leading to the inhibition of tumor growth[4].

Quantitative Biological Activity of Fulvestrant

The following tables summarize the key quantitative data for the biological activity of the Fulvestrant diastereomeric mixture.

| Parameter | Value | Cell Line/System | Reference |

| Estrogen Receptor Binding | |||

| IC50 | 9.4 nM | Cell-free assay | [5][6] |

| Relative Binding Affinity (vs. Estradiol) | 89% | Not specified | [3] |

| In Vitro Cell Proliferation | |||

| IC50 | 0.29 nM | MCF-7 (ER-positive human breast cancer) | [5][6] |

| Effect on ER-negative cells | No effect | BT-20 | [6] |

| ER Downregulation | |||

| ERα Expression | Complete inhibition at 100 nM | MCF-7 cells | [5] |

Table 1: Summary of In Vitro Biological Activity of Fulvestrant.

Detailed Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.

Methodology:

-

Preparation of Uterine Cytosol: Uterine cytosol containing estrogen receptors is prepared from immature female rats. The tissue is homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to isolate the cytosolic fraction.

-

Competitive Binding Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (Fulvestrant).

-

Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved using methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: A competitive binding curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

MCF-7 Cell Proliferation Assay

Objective: To assess the inhibitory effect of Fulvestrant on the proliferation of ER-positive breast cancer cells.

Methodology:

-

Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS). For the assay, cells are often switched to a medium with charcoal-stripped FBS to remove endogenous estrogens.

-

Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well plates) at a predetermined density and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Fulvestrant. Control wells receive the vehicle control.

-

Incubation: The cells are incubated for a period of 5-7 days.

-

Assessment of Cell Viability/Proliferation: Cell proliferation can be measured using various methods:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

-

Data Analysis: The results are expressed as a percentage of the control (untreated cells). An IC50 value, the concentration of Fulvestrant that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

ERE-Luciferase Reporter Assay

Objective: To measure the antagonist activity of Fulvestrant on estrogen receptor-mediated gene transcription.

Methodology:

-

Cell Line: A suitable cell line (e.g., MCF-7 or HEK293) is transiently or stably transfected with two plasmids: one expressing the estrogen receptor (if not endogenously expressed) and a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.

-

Cell Seeding and Treatment: The transfected cells are seeded in multi-well plates and treated with a known concentration of an ER agonist (e.g., estradiol) in the presence of increasing concentrations of Fulvestrant.

-

Incubation: Cells are incubated for 24-48 hours to allow for gene transcription and luciferase protein expression.

-

Luciferase Assay: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase enzyme, is measured using a luminometer.

-

Data Analysis: The antagonist activity is determined by the reduction in luciferase activity in the presence of Fulvestrant compared to the agonist-only control. An IC50 value for the inhibition of transcriptional activity is calculated.

Conclusion

Fulvestrant's biological activity as a potent and pure estrogen receptor antagonist is well-established. Understanding that the drug is a mixture of two equally potent diastereomers is crucial for accurate interpretation of existing data and for guiding future research. The comprehensive data on its receptor binding, inhibition of cell proliferation, and mechanism of action, supported by detailed experimental protocols, provides a solid foundation for professionals in drug development and cancer research. The continued investigation into the nuances of its interaction with the estrogen receptor and its signaling pathways will undoubtedly pave the way for further advancements in endocrine therapy for breast cancer.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]

- 3. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]

- 6. selleckchem.com [selleckchem.com]

Fulvestrant S-enantiomer: A Technical Guide to its Discovery and Development as Part of an Equipotent Diastereomeric Mixture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant (B1683766), a potent selective estrogen receptor degrader (SERD), is a critical therapy in the management of hormone receptor-positive breast cancer. It is chemically a 7α-alkylsulfinyl analog of 17β-estradiol.[1] The presence of a stereogenic center at the sulfur atom in its side chain results in Fulvestrant being a mixture of two diastereoisomers, designated as sulfoxide (B87167) A and sulfoxide B.[2][3] While the topic of interest is the specific discovery and development of the Fulvestrant S-enantiomer, extensive investigation reveals that the two diastereoisomers have been considered equipotent from a pharmacological and pharmacokinetic standpoint throughout the drug's development.

A key clinical pharmacology and biopharmaceutics review by the U.S. Food and Drug Administration (FDA) states, "Preclinical studies have shown no difference between the pharmacokinetic profiles of sulfoxide A and sulfoxide B, and the 2 diastereoisomers were shown to be equally pharmacologically potent in preclinical in vitro models."[2] This finding has been fundamental to the development of Fulvestrant as a diastereomeric mixture (in an approximate 45:55 ratio of sulfoxide A to B) rather than pursuing the isolation and separate development of a single enantiomer.[2] Therefore, this technical guide will focus on the discovery and development of Fulvestrant as a whole, incorporating specific information on its diastereomeric nature.

Discovery and Mechanism of Action

Fulvestrant was developed through a systematic medicinal chemistry program aimed at creating a pure antiestrogen (B12405530) by modifying the 7α-position of estradiol.[4][5] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which can have partial agonist effects, Fulvestrant is a pure estrogen receptor (ER) antagonist.[1][5]

Its mechanism of action involves a multi-step process that ultimately leads to the degradation of the estrogen receptor.[1][5] Fulvestrant competitively binds to the estrogen receptor with an affinity approximately 89% that of estradiol, which is significantly higher than that of tamoxifen.[1] This binding inhibits ER dimerization and nuclear translocation.[4][5] The Fulvestrant-ER complex is unstable, leading to an accelerated degradation of the ER protein, thereby reducing the cellular levels of the receptor and blocking estrogen-mediated gene transcription.[1][4]

Figure 1: Mechanism of Action of Fulvestrant.

Synthesis and Separation of Diastereomers

The synthesis of Fulvestrant has been approached through various routes. A notable method involves a four-step synthesis from 6-dehydronandrolone (B1316645) acetate (B1210297), with a key step being a catalyst-controlled, diastereoselective 1,6-addition.[6][7][8] Other approaches have also been described, focusing on stereoselective additions to a steroidal dienone.[1]

While synthetic routes for a single pure diastereomer are not described in the literature, methods for the efficient separation of the Fulvestrant diastereomers (sulfoxide A and sulfoxide B) have been developed.[6][9] These methods typically employ chiral chromatography.[6][9]

Experimental Protocol: Diastereomer Separation by HPLC

A representative method for the separation of Fulvestrant diastereomers involves the use of High-Performance Liquid Chromatography (HPLC) with a chiral column system.[6][9]

-

Sample Preparation: A sample of Fulvestrant containing a mixture of sulfoxide A and sulfoxide B is dissolved in an appropriate organic solvent.

-

Chromatographic System:

-

Column: A chiral stationary phase column is utilized.

-

Mobile Phase: An isocratic solvent system is typically employed, consisting of a primary mobile phase (e.g., a C5-C10 alkane like n-hexane) and a secondary mobile phase (e.g., a C3 alcohol like isopropanol (B130326) or other polar solvents such as acetonitrile, tetrahydrofuran, or methanol).[6][9] The ratio of the mobile phases is optimized for separation, for instance, approximately 85% n-hexane and 15% isopropanol by volume.[6][9]

-

Flow Rate: A flow rate of approximately 0.2 to 5 mL/min is maintained.[6]

-

Temperature: The column temperature is controlled, typically between 10°C and 40°C.[6]

-

-

Detection: A UV detector set at 220 nm and/or 240 nm is used to monitor the elution of the diastereomers.[6]

-

Fraction Collection: Purified fractions of Fulvestrant sulfoxide A and Fulvestrant sulfoxide B are collected as they elute from the column.[6]

-

Crystallization (Optional): The separated diastereomers, often obtained as an oily residue after evaporation of the eluent, can be crystallized from an organic solvent such as ethyl acetate or toluene.[6]

References

- 1. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. US9724355B2 - Fulvestrant compositions and methods of use - Google Patents [patents.google.com]

- 4. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]

- 5. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]

- 7. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. ijrar.org [ijrar.org]

The Pharmacology of Fulvestrant's S-Enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvestrant (B1683766), a cornerstone in the treatment of hormone receptor-positive breast cancer, is a selective estrogen receptor (ER) degrader (SERD) and antagonist. It is administered as a racemic mixture of two diastereomers, the S- and R-enantiomers (also referred to as sulfoxide (B87167) A and B), which are epimeric at the sulfur atom. This technical guide provides an in-depth exploration of the pharmacology of the Fulvestrant S-enantiomer. Based on available preclinical data, the S- and R-enantiomers of Fulvestrant are considered to be equally potent from a pharmacological perspective. Therefore, this guide will detail the established pharmacology of the Fulvestrant racemic mixture as representative of the S-enantiomer, covering its mechanism of action, binding affinity, antagonist activity, and induction of ER degradation. Detailed experimental protocols for key assays and visualizations of relevant pathways are also provided to support further research and development in this area.

Introduction

Fulvestrant is a steroidal antiestrogen (B12405530) that competitively binds to the estrogen receptor (ER) with an affinity approximately 89% that of estradiol.[1] Its unique mechanism of action involves not only antagonizing the binding of estrogen to the ER but also inducing a conformational change in the receptor that leads to its ubiquitination and subsequent degradation by the proteasome.[1][2] This dual action makes it a highly effective agent in blocking estrogen-mediated signaling pathways that drive the proliferation of ER-positive breast cancer cells.

Fulvestrant is synthesized as a mixture of two diastereomers at the sulfoxide center. A review of preclinical data by the U.S. Food and Drug Administration (FDA) concluded that there is no significant difference in the pharmacokinetic profiles or in vitro pharmacological potency between the two diastereomers, referred to as sulfoxide A and sulfoxide B.[3] Consequently, the pharmacological data presented in this guide for the racemic mixture of Fulvestrant is considered to be representative of the individual S-enantiomer.

Mechanism of Action

The primary mechanism of action of Fulvestrant involves its interaction with the estrogen receptor alpha (ERα). This interaction leads to a cascade of events that ultimately abrogates ERα signaling.

Estrogen Receptor Antagonism

Fulvestrant acts as a pure antagonist of the estrogen receptor, competitively inhibiting the binding of estradiol.[3] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, Fulvestrant exhibits no partial agonist activity.[4] Upon binding, Fulvestrant induces a distinct conformational change in the ERα, which prevents the receptor from adopting an active conformation, thereby blocking the recruitment of coactivators necessary for gene transcription.

Estrogen Receptor Degradation

A key feature of Fulvestrant's pharmacology is its ability to induce the degradation of the ERα protein. The binding of Fulvestrant to ERα creates an unstable receptor-ligand complex.[1] This instability targets the receptor for ubiquitination and subsequent degradation by the 26S proteasome.[2] This leads to a significant reduction in the cellular levels of ERα, further diminishing the cell's ability to respond to estrogenic stimuli.

References

- 1. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]

In Vitro Evaluation of Fulvestrant's S-Enantiomer: A Technical Guide

Introduction

Fulvestrant, a potent therapeutic agent in the treatment of hormone receptor-positive breast cancer, is a selective estrogen receptor (ER) antagonist. Structurally, it is a 7α-alkylsulfinyl analog of estradiol. A key characteristic of Fulvestrant is the presence of a chiral sulfur atom in its side chain, leading to the existence of two diastereoisomers: Fulvestrant Sulphoxide A and Fulvestrant Sulphoxide B. This technical guide provides an in-depth overview of the in vitro evaluation of Fulvestrant, with a particular focus on the implications for its S-enantiomer. Preclinical data submitted for regulatory approval indicates that both diastereoisomers are equally potent from a pharmacological standpoint, making the extensive in vitro data for the Fulvestrant mixture representative of the individual enantiomers' activity.[1][2]

Fulvestrant's mechanism of action is distinct from selective estrogen receptor modulators (SERMs) like tamoxifen. It acts as a pure estrogen receptor antagonist, competitively binding to the estrogen receptor with an affinity comparable to that of estradiol.[3][4] This binding not only blocks the receptor but also leads to a conformational change that results in the accelerated degradation of the ER protein, effectively downregulating estrogen signaling pathways.[4]

Quantitative In Vitro Activity of Fulvestrant

The following tables summarize the quantitative data from various in vitro studies on Fulvestrant, showcasing its potent anti-estrogenic and antiproliferative activities.

Table 1: Estrogen Receptor Binding and Antagonism

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Estrogen Receptor Binding | IC50 | 9.4 nM | Cell-free | [5] |

| Estrogen Receptor Binding | IC50 | 0.29 nM | Not specified | |

| Estrogen Receptor Binding Affinity | Relative to Estradiol | 89% | Not specified | [4] |

Table 2: Inhibition of Cell Proliferation

| Cell Line | Parameter | Value | Notes | Reference |

| MCF-7 | IC50 | 0.8 nM | ER-positive | [5] |

| MCF-7 | IC50 | 0.29 nM | ER-positive | [6] |

| MCF-7 | IC50 | < 0.1 nM | ER-positive | [5] |

| T47D | IC50 | 0.0012 µM | ER-positive | [5] |

| MDA-MB-231 | IC50 | > 1 µM | ER-negative | [5] |

| LNCaP | IC50 | 18 nM | Androgen Receptor Positive | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of compounds like Fulvestrant. Below are representative protocols for key experiments.

Estrogen Receptor (ER) Competitive Binding Assay

Objective: To determine the affinity of the test compound for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen ligand.

Methodology:

-

Preparation of Receptor Source: A cell-free system containing purified human estrogen receptor alpha (ERα) is utilized.

-

Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.

-

Assay Procedure:

-

A constant concentration of [3H]-Estradiol is incubated with the ERα preparation.

-

Increasing concentrations of the test compound (e.g., Fulvestrant) are added to compete for binding to the receptor.

-

The mixture is incubated to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound ligand using a method such as dextran-coated charcoal or filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Cell Proliferation Assay (MCF-7 Cells)

Objective: To evaluate the antiproliferative effect of the test compound on estrogen-dependent breast cancer cells.

Methodology:

-

Cell Culture: ER-positive MCF-7 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum.[5]

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. The medium is then replaced with a medium containing various concentrations of the test compound (e.g., Fulvestrant, from 0.01 nM to 10000 nM).[5]

-

Incubation: The cells are incubated for a defined period, typically 6 days, to allow for cell proliferation.[5]

-

Assessment of Cell Viability: Cell growth is measured using a suitable method, such as:

-

Crystal Violet Staining: Cells are fixed and stained with crystal violet. The incorporated dye is then solubilized, and the absorbance is measured.[5]

-

MTS/MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.

-

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Western Blot for ERα Degradation

Objective: To qualitatively and quantitatively assess the ability of the test compound to induce the degradation of the estrogen receptor protein.

Methodology:

-

Cell Treatment: Human breast cancer cells (e.g., MCF-7) are treated with the test compound (e.g., 100 nM Fulvestrant) for various time points (e.g., 0.25 to 6 hours).[5]

-

Protein Extraction: Total cellular protein is extracted from the treated cells using a suitable lysis buffer.

-

Protein Quantification: The total protein concentration in each sample is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for ERα.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

-

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. A loading control (e.g., β-actin) is used to normalize the results.

Visualizations

Estrogen Receptor Signaling Pathway and Fulvestrant's Mechanism of Action

Caption: Mechanism of Fulvestrant action on the Estrogen Receptor signaling pathway.

General Workflow for In Vitro Evaluation of an ER Antagonist

Caption: A generalized workflow for the in-vitro evaluation of an ER antagonist.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. US9724355B2 - Fulvestrant compositions and methods of use - Google Patents [patents.google.com]

- 4. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

Fulvestrant S-enantiomer for Estrogen Receptor Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant (B1683766) is a pivotal therapeutic agent in the management of estrogen receptor-positive (ER+) breast cancer. As a selective estrogen receptor degrader (SERD), its mechanism of action transcends simple antagonism by actively promoting the degradation of the estrogen receptor alpha (ERα), thereby ablating the primary driver of tumor growth in this patient population.[1][2][3][4][5][6][7][8][9] Fulvestrant is commercially available as a mixture of two diastereomers, the S- and R-enantiomers, arising from the chiral center at the sulfoxide (B87167) group. This technical guide focuses on the core aspects of the fulvestrant S-enantiomer and its role in ERα degradation, providing a detailed overview of the underlying signaling pathways, experimental methodologies for its characterization, and available quantitative data.

Mechanism of Action: ERα Degradation Pathway

The degradation of ERα induced by fulvestrant is a multi-step process mediated by the cellular ubiquitin-proteasome system.[1][2][3] Upon binding to ERα, fulvestrant induces a significant conformational change in the receptor. This altered conformation disrupts receptor dimerization and nuclear localization, and critically, it renders the ERα protein unstable.[6][7] This instability marks the receptor for recognition by the cellular protein degradation machinery.

The key steps in this pathway are:

-

Binding and Conformational Change: The fulvestrant S-enantiomer, like the racemic mixture, binds to the ligand-binding domain of ERα. This interaction induces a distinct conformational change that exposes hydrophobic surfaces and destabilizes the protein.

-

Ubiquitination: The altered receptor conformation is recognized by E3 ubiquitin ligases, which catalyze the covalent attachment of ubiquitin molecules to the ERα protein. This polyubiquitination serves as a degradation signal.

-

Proteasomal Degradation: The polyubiquitinated ERα is then recognized and targeted by the 26S proteasome, a large protein complex responsible for degrading unwanted cellular proteins. The proteasome unfolds and proteolytically cleaves the ERα into small peptides, effectively eliminating it from the cell.

Quantitative Data

While extensive data exists for the racemic mixture of fulvestrant, specific quantitative comparisons of the ERα degradation potency and efficacy of the S-enantiomer versus the R-enantiomer are not widely available in peer-reviewed literature. The available data for fulvestrant (racemic mixture) serves as a benchmark for its activity.

| Parameter | Compound | Cell Line | Value | Reference |

| ERα Binding Affinity (IC50) | Fulvestrant | N/A | 9.4 nM | [5][6] |

| ERα Degradation (IC50) | Fulvestrant | T47D | 9.3 nM | |

| ERα Degradation (IC50) | T47D/PKCα (Tamoxifen-resistant) | Fulvestrant | 8.5 nM |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the ERα degradation activity of compounds like the fulvestrant S-enantiomer.

Western Blotting for ERα Degradation

This assay directly measures the decrease in ERα protein levels following treatment with the test compound.

Methodology:

-

Cell Culture and Treatment:

-

Plate ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the fulvestrant S-enantiomer or control compounds for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle-only control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the ERα band intensity to the corresponding loading control band intensity.

-

Express the results as a percentage of the vehicle-treated control.

-

Cycloheximide (B1669411) Chase Assay for ERα Stability

This assay measures the half-life of the ERα protein in the presence of the test compound by inhibiting new protein synthesis.

Methodology:

-

Cell Culture and Pre-treatment:

-

Plate ER-positive breast cancer cells and allow them to adhere.

-

Pre-treat the cells with the fulvestrant S-enantiomer or control compounds for a short period (e.g., 1-2 hours) to allow for compound uptake and binding to ERα.

-

-

Inhibition of Protein Synthesis:

-

Add cycloheximide (a protein synthesis inhibitor) to the cell culture medium at a final concentration of 50-100 µg/mL. This is time point zero (t=0).

-

-

Time Course Collection:

-

Harvest cells at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 6, 8 hours).

-

-

Sample Processing and Analysis:

-

Lyse the cells and quantify the protein concentration as described in the Western Blotting protocol.

-

Perform Western blotting for ERα and a loading control.

-

-

Data Analysis:

-

Quantify the ERα band intensities at each time point and normalize to the loading control.

-

Plot the percentage of remaining ERα protein (relative to t=0) against time.

-

Calculate the half-life (t1/2) of ERα under each treatment condition.

-

In Vitro Ubiquitination Assay for ERα

This cell-free assay directly assesses the ability of a compound to induce the ubiquitination of ERα.

Methodology:

-

Reaction Components:

-

Recombinant human ERα protein.

-

E1 ubiquitin-activating enzyme.

-

E2 ubiquitin-conjugating enzyme (e.g., UBE2D2).

-

E3 ubiquitin ligase (if a specific one is being investigated, otherwise a cell lysate containing E3 ligases can be used).

-

Ubiquitin.

-

ATP.

-

Ubiquitination buffer.

-

Fulvestrant S-enantiomer or control compounds.

-

-

Reaction Setup:

-

Combine the reaction components in a microcentrifuge tube.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Boil the samples to denature the proteins.

-

Separate the proteins by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the proteins to a membrane.

-

Probe the membrane with an anti-ERα antibody or an anti-ubiquitin antibody to detect the ubiquitinated forms of ERα, which will appear as a high molecular weight smear or ladder of bands.

-

-

Data Analysis:

-

Compare the intensity of the ubiquitinated ERα signal between different treatment conditions.

-

Conclusion

The fulvestrant S-enantiomer, as a component of the clinically approved SERD, plays a crucial role in the targeted degradation of ERα. The mechanism, involving the ubiquitin-proteasome system, is a cornerstone of modern endocrine therapy for ER+ breast cancer. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of the S-enantiomer and other novel SERDs. While direct comparative data on the individual enantiomers remains an area for further research, the established methodologies allow for a thorough evaluation of their potential to drive ERα degradation and ultimately, their therapeutic efficacy. Further studies elucidating the specific contributions of the S- and R-enantiomers to the overall activity of fulvestrant will be invaluable for the future design of more potent and selective ER degraders.

References

- 1. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fulvestrant (ICI 182,780)-dependent interacting proteins mediate immobilization and degradation of estrogen receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]

- 5. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]

- 6. Biological effects of fulvestrant on estrogen receptor positive human breast cancer: short, medium and long‐term effects based on sequential biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological characteristics of the pure antiestrogen fulvestrant: overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of fulvestrant alone or combined with different steroids in human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Fulvestrant's S-Enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fulvestrant (B1683766), a cornerstone in the treatment of hormone receptor-positive breast cancer, is a selective estrogen receptor degrader (SERD) with a unique steroidal structure. It is administered as a mixture of two diastereoisomers, epimeric at the sulfoxide (B87167), referred to as sulfoxide A and sulfoxide B. A critical review of publicly available preclinical data, including regulatory documents, indicates that these diastereoisomers, which include the S-enantiomer, are considered equally potent from both a pharmacological and pharmacokinetic standpoint. This guide provides a comprehensive overview of the preclinical data for Fulvestrant, with a focus on the implications for its constituent enantiomers, alongside detailed experimental methodologies and pathway visualizations to support further research and development in this area.

Introduction to Fulvestrant and its Stereochemistry

Fulvestrant is a 7α-alkylsulfinyl analog of estradiol (B170435) and is distinguished from selective estrogen receptor modulators (SERMs) by its mechanism of action; it is a pure estrogen receptor (ER) antagonist that binds, blocks, and ultimately promotes the degradation of the ERα protein.[1][2] The drug substance is a mixture of two diastereoisomers, Fulvestrant sulfoxide A (ZM208,926) and Fulvestrant sulfoxide B (ZM208,927), in an approximate 45:55 ratio.[3][4] These isomers are epimers at the sulfur atom within the long alkyl chain at the 7α position. The "S-enantiomer" designation corresponds to one of these diastereomers.

Comparative Preclinical Pharmacology of Fulvestrant Diastereoisomers

While a detailed quantitative comparison of the individual enantiomers is not extensively reported in peer-reviewed literature, the clinical pharmacology and biopharmaceutics review from the U.S. Food and Drug Administration (FDA) provides a key assessment. According to this review, preclinical studies demonstrated no discernible difference in the pharmacokinetic profiles of sulfoxide A and sulfoxide B.[4] Furthermore, the two diastereoisomers were found to be "equally pharmacologically potent in preclinical in vitro models."[3][4] This suggests that the S-enantiomer contributes significantly and equipotently to the overall activity of the drug.

It is important to note that some commercial suppliers may offer the individual enantiomers, and there have been instances of conflicting information regarding their relative activity. However, the data from regulatory submissions remains the most definitive public statement on their comparable potency.

Quantitative Preclinical Data for Fulvestrant (Racemic Mixture)

The following tables summarize the key quantitative preclinical data for the racemic mixture of Fulvestrant, which is representative of the activity of its constituent enantiomers, including the S-enantiomer.

Table 1: In Vitro Biological Activity of Fulvestrant

| Parameter | Value | Cell Line/System | Reference |

| ER Antagonist Activity | |||

| IC50 (ER Binding) | 9.4 nM | Cell-free assay | [5] |

| Antiproliferative Activity | |||

| IC50 (Cell Growth Inhibition) | 0.29 nM | MCF-7 |

Table 2: In Vivo Efficacy of Fulvestrant in Xenograft Models

| Model | Dosing Regimen | Outcome | Reference |

| MCF-7 Xenografts | 5 mg/mouse, single s.c. injection | Complete tumor growth blockage for at least 4 weeks | |

| Tamoxifen-Resistant Tumors | 25-200 mg/kg, s.c. | Significant tumor growth inhibition |

Key Preclinical Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for assays commonly used to characterize the activity of Fulvestrant.

Estrogen Receptor (ER) Degradation Assay (Western Blot)

Objective: To quantify the reduction in ERα protein levels in breast cancer cells following treatment with Fulvestrant.

Methodology:

-

Cell Culture: Plate ER-positive human breast cancer cells (e.g., MCF-7) in appropriate growth medium. Allow cells to adhere and reach 50-70% confluency.

-

Hormone Deprivation: Prior to treatment, switch cells to a phenol (B47542) red-free medium supplemented with charcoal-stripped serum for 24-48 hours to reduce basal ER activation.

-

Treatment: Treat cells with a range of Fulvestrant concentrations (e.g., 1 nM to 1 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for ERα.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize ERα band intensity to a loading control (e.g., β-actin or GAPDH). Express ERα levels as a percentage of the vehicle-treated control.

Cell Proliferation Assay (e.g., Crystal Violet or MTS Assay)

Objective: To measure the inhibitory effect of Fulvestrant on the proliferation of ER-positive breast cancer cells.

Methodology:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) in phenol red-free medium with charcoal-stripped serum.

-

Treatment: After 24 hours, treat the cells with serial dilutions of Fulvestrant. Include a vehicle control and a positive control for proliferation (e.g., estradiol).

-

Incubation: Incubate the plates for a period of 5-7 days.

-

Assay Procedure (Crystal Violet):

-

Wash the cells gently with PBS.

-

Fix the cells with 10% formalin for 15 minutes.

-

Stain with 0.5% crystal violet solution for 20 minutes.

-

Wash away excess stain with water and allow the plates to dry.

-

Solubilize the stain with a solubilization buffer (e.g., methanol (B129727) or a solution of sodium dodecyl sulfate).

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. It's important to be aware that for cytostatic agents like Fulvestrant, assays measuring metabolic activity (like MTS) can sometimes produce misleading results due to effects on mitochondrial activity independent of cell number.[6]

Visualizing Fulvestrant's Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows related to Fulvestrant's preclinical evaluation.

Caption: Mechanism of Action of Fulvestrant.

Caption: Experimental Workflow for ER Degradation Assay.

Conclusion

References

- 1. Preclinical and clinical experience with fulvestrant (Faslodex) in postmenopausal women with hormone receptor-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological characteristics of the pure antiestrogen fulvestrant: overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Stereospecific Landscape: A Technical Guide to the Chemical Properties of Fulvestrant's S-Enantiomer

For researchers, scientists, and professionals in drug development, a granular understanding of a drug's stereochemistry is paramount to elucidating its pharmacological profile. This technical guide provides an in-depth exploration of the chemical and biological properties of the S-enantiomer of Fulvestrant (B1683766), a potent selective estrogen receptor downregulator (SERD). Fulvestrant is a critical therapeutic agent in the management of hormone receptor-positive breast cancer.[1][2][3]

Fulvestrant is administered as a mixture of two diastereomers, epimeric at the sulfur atom of the 7α-alkylsulfinyl side chain.[4][5] These are designated as Fulvestrant Sulfoxide (B87167) A and Fulvestrant Sulfoxide B. While preclinical studies have indicated that the two diastereoisomers are equally potent pharmacologically and possess similar pharmacokinetic profiles, a detailed characterization of the individual enantiomers is essential for a comprehensive understanding of the drug's behavior.[5] This guide focuses on the S-enantiomer, providing key data, experimental methodologies, and a visualization of its mechanism of action.

Core Chemical and Physical Properties

A summary of the key physicochemical properties of the Fulvestrant S-enantiomer is presented below. This data is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C32H47F5O3S | [6][7][8] |

| Molecular Weight | 606.77 g/mol | [6][7] |

| CAS Number | 1316849-17-8 | [6] |

| Appearance | White powder | [3][5] |

| Melting Point | 104-106°C | [3] |

| Boiling Point | 674.8±55.0 °C (Predicted) | [3] |

| Density | 1.201±0.06 g/cm3 (Predicted) | [3] |

| pKa | 10.27±0.70 (Predicted) | [3] |

| Solubility | DMSO: >5mg/mL, 260 mg/mL (428.5 mM) with sonication recommended; Ethanol (B145695): 30.3 mg/mL (49.94 mM) with sonication recommended. | [3][7] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. Stable for 2 years as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months. | [3][7] |

Biological Activity and Mechanism of Action

Fulvestrant is a pure estrogen receptor (ER) antagonist with no known agonist effects.[9][10][11] Its mechanism of action is distinct from selective estrogen receptor modulators (SERMs) like tamoxifen.[12] The S-enantiomer, as a component of the active drug, contributes to this overall activity.

Fulvestrant binds competitively to the estrogen receptor with an IC50 of 9.4 nM.[6][7] This binding induces a conformational change in the receptor, inhibiting dimerization and preventing its translocation to the nucleus.[9][10] Furthermore, Fulvestrant promotes the degradation of the estrogen receptor via the proteasomal pathway, leading to a reduction in the total cellular ER levels.[10][13] This dual action of receptor blockade and degradation effectively abrogates estrogen-mediated transcriptional activity, thereby inhibiting the growth of hormone-sensitive breast cancer cells.[10][14]

The long alkylsulfinyl side chain at the 7α-position of the steroidal backbone is crucial for its antagonistic activity, as it physically hinders the conformational changes required for receptor activation.[15][]

Experimental Protocols: Separation and Analysis

The analysis and separation of Fulvestrant's diastereomers are critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed.

Protocol for Diastereomeric Separation by HPLC

This protocol provides a general framework for the separation of Fulvestrant sulfoxide A and B.

1. Instrumentation and Columns:

-

An HPLC system equipped with a PDA detector is typically used.[4][17]

-

A chiral column is essential for the separation of the diastereomers.[4] Alternatively, a normal phase cyano column (e.g., 4.6 mm x 25 cm, 5 µm) or a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) can be employed.[17][18][19]

2. Mobile Phase and Elution:

-

Normal Phase: A common mobile phase is a mixture of n-hexane and isopropyl alcohol (e.g., 70:30 v/v) with gradient elution.[17]

-

Chiral Separation: A mobile phase consisting of a C5-C10 alkane (like n-hexane) and a C3 alcohol (like isopropanol) is often used, for instance, in an 85:15 v/v ratio with an isocratic system.[18][20]

-

Reversed Phase: A mixture of 1% orthophosphoric acid and methanol (B129727) (e.g., 80:20, v/v) can be used.[19]

3. Chromatographic Conditions:

-

Flow Rate: Typically set between 0.5 mL/min and 1.5 mL/min.[17][18]

-

Column Temperature: Maintained at ambient temperature or controlled, for example, at 15°C or between 30°C to 35°C.[4][18]

-

Detection Wavelength: UV detection is commonly performed at 220 nm or 240 nm.[4][17]

4. Sample Preparation:

-

The Fulvestrant bulk drug or formulation is dissolved in a suitable solvent, often the mobile phase itself. For instance, dissolving 25.07 mg of the drug in 5 mL of the mobile phase.[17]

5. Data Analysis:

-

The two diastereomers, FST-A and FST-B, will appear as separate peaks. The retention times will vary depending on the specific method; for example, retention times of approximately 3.4 min and 3.95 min have been reported.[4]

Synthesis Overview

The synthesis of Fulvestrant is a multi-step process.[15][21] A key step involves the stereoselective 1,6-addition of an organocuprate to a steroidal dienone, followed by a copper-mediated aromatization of the A-ring.[22] An alternative synthesis has been described starting from 6-dehydronandrolone (B1316645) acetate (B1210297) in four steps with a 35% overall yield.[21][23] The synthesis results in the diastereomeric mixture that constitutes the final drug product.

Conclusion

A thorough understanding of the chemical properties of the Fulvestrant S-enantiomer is indispensable for its effective use and for the development of future endocrine therapies. This guide has provided a consolidated resource of its physicochemical properties, biological mechanism, and the analytical methods for its characterization. The provided diagrams offer a visual representation of its mode of action and the experimental workflow for its analysis. This detailed knowledge facilitates further research into the nuanced roles of individual stereoisomers in the therapeutic efficacy of Fulvestrant.

References

- 1. Fulvestrant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fulvestrant CAS#: 129453-61-8 [m.chemicalbook.com]

- 4. ijrar.org [ijrar.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fulvestrant | ZM 182780 | ER antagonist | TargetMol [targetmol.com]

- 8. Fulvestrant (S enantiomer) - Immunomart [immunomart.com]

- 9. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is Fulvestrant used for? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Biological characteristics of the pure antiestrogen fulvestrant: overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FULVESTRANT Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 17. tsijournals.com [tsijournals.com]

- 18. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]

- 19. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijarsct.co.in [ijarsct.co.in]

- 21. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Stereochemistry of Fulvestrant's S-Enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant (B1683766) is a crucial therapeutic agent in the treatment of hormone receptor-positive breast cancer. As a selective estrogen receptor degrader (SERD), its mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and subsequent abrogation of estrogen-mediated signaling pathways.[1][2][3] The chemical structure of Fulvestrant, (7α,17β)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol, contains a sulfoxide (B87167) group, which introduces a chiral center.[4] This results in the existence of two enantiomers, designated as the R- and S-enantiomers. While the commercially available drug is a mixture of these diastereomers, understanding the stereochemistry and individual contributions of each enantiomer is of significant interest for drug development and optimization. This technical guide provides an in-depth exploration of the stereochemistry of the Fulvestrant S-enantiomer, including its separation, biological activity, and the signaling pathways it influences.

Stereochemistry and Separation of Fulvestrant Enantiomers

Fulvestrant possesses a chiral center at the sulfur atom of the sulfoxide moiety in its 7α-side chain. This gives rise to two diastereomers, the S-enantiomer and the R-enantiomer. While detailed stereospecific synthesis routes for the S-enantiomer are not extensively reported in publicly available literature, the separation of the diastereomeric mixture is achievable through chiral chromatography.

Table 1: Physicochemical Properties of Fulvestrant Enantiomers

| Property | Fulvestrant S-Enantiomer | Fulvestrant R-Enantiomer | Fulvestrant (Diastereomeric Mixture) |

| IUPAC Name | (7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(S)-(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | (7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(R)-(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | (7α,17β)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol |

| Molecular Formula | C₃₂H₄₇F₅O₃S | C₃₂H₄₇F₅O₃S | C₃₂H₄₇F₅O₃S |

| Molecular Weight | 606.77 g/mol | 606.77 g/mol | 606.77 g/mol |

| CAS Number | 1316849-17-8 | Not readily available | 129453-61-8 |

Biological Activity

Fulvestrant is a potent antagonist of the estrogen receptor with an IC50 of 9.4 nM.[5] It effectively inhibits the growth of ER-positive breast cancer cells. While it is generally understood that one of the enantiomers is more biologically active, specific quantitative data for the isolated S-enantiomer is sparse in the available literature. The provided biological activity data typically refers to the diastereomeric mixture.

Table 2: Comparative Biological Activity of Fulvestrant Stereoisomers

| Parameter | Fulvestrant S-Enantiomer | Fulvestrant R-Enantiomer | Fulvestrant (Diastereomeric Mixture) |

| Estrogen Receptor Binding Affinity (IC₅₀) | Data not readily available | Data not readily available | 9.4 nM[5] |

| Inhibition of MCF-7 Cell Growth (IC₅₀) | Data not readily available | Data not readily available | 0.29 nM[6] |

| General Activity | Considered the less active enantiomer. | Considered the more active enantiomer. | Potent ER antagonist and degrader. |

Signaling Pathways

Fulvestrant exerts its anticancer effects by disrupting key signaling pathways involved in the growth and survival of hormone-receptor-positive breast cancer cells. The primary target is the estrogen receptor signaling pathway. Additionally, there is evidence of crosstalk between the ER and growth factor receptor pathways, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3]

Estrogen Receptor (ER) Signaling Pathway

Fulvestrant binds to the estrogen receptor, inhibiting its dimerization and nuclear translocation.[2] This binding also leads to an unstable ER conformation, promoting its degradation via the proteasome.[1] The ultimate result is a significant reduction in the cellular levels of ER, thereby preventing the transcription of estrogen-responsive genes that drive tumor growth.[7]

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Studies have shown that prolonged treatment with Fulvestrant can lead to the activation of alternative survival pathways, including the EGFR signaling cascade.[8] This can be a mechanism of acquired resistance. Fulvestrant treatment can induce the upregulation of EGFR ligands, leading to the activation of EGFR and downstream pathways like the MAPK/ERK pathway, which can promote cell survival.

Experimental Protocols

Chiral Separation of Fulvestrant Enantiomers by HPLC

This protocol is adapted from a method for separating Fulvestrant diastereomers.[9]

Objective: To separate the S- and R-enantiomers of Fulvestrant from a diastereomeric mixture.

Materials and Instrumentation:

-

Agilent 1100 series HPLC system or equivalent

-

Chiral stationary phase column (e.g., CHIRALPAK® AD-H, 250 mm x 4.6 mm, 5 µm particle size)[9]

-

n-Hexane (HPLC grade)

-

1-Propanol (B7761284) (HPLC grade)

-

Fulvestrant standard

-

Sample of Fulvestrant to be analyzed

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 1-propanol in an 85:15 (v/v) ratio.[9] Degas the mobile phase before use.

-

Sample Preparation: Dissolve the Fulvestrant sample in the mobile phase to a final concentration of 1 mg/mL.[9]

-

HPLC Conditions:

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. The identity of the S-enantiomer peak would need to be confirmed using a purified standard of the S-enantiomer.

Estrogen Receptor Competitive Binding Assay

This protocol is a general method to determine the binding affinity of a compound to the estrogen receptor.[10]

Objective: To determine the IC₅₀ value of the Fulvestrant S-enantiomer for the estrogen receptor.

Materials:

-

Purified estrogen receptor (e.g., from rat uterine cytosol)[10]

-

Radiolabeled estradiol (B170435) ([³H]-E₂)[10]

-

Fulvestrant S-enantiomer

-

Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[10]

-

Hydroxylapatite (HAP) slurry[10]

-

Scintillation fluid and counter

Procedure:

-

Assay Setup: In a series of tubes, add a constant amount of ER and a constant concentration of [³H]-E₂ (e.g., 0.5-1.0 nM).[10]

-

Competitor Addition: Add increasing concentrations of the Fulvestrant S-enantiomer to the tubes. Include control tubes with no competitor (total binding) and tubes with a high concentration of unlabeled estradiol (non-specific binding).

-

Incubation: Incubate the tubes to allow the binding to reach equilibrium (e.g., overnight at 4°C).

-

Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the ER-ligand complexes. Centrifuge to pellet the HAP.

-

Quantification: Decant the supernatant and wash the HAP pellet. Add scintillation fluid to the pellet and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the Fulvestrant S-enantiomer. The IC₅₀ is the concentration of the S-enantiomer that inhibits 50% of the specific binding of [³H]-E₂.[10]

Cell Proliferation (MTT) Assay

This protocol is a common method to assess the effect of a compound on cell viability.[11]

Objective: To determine the IC₅₀ value of the Fulvestrant S-enantiomer for the inhibition of ER-positive breast cancer cell proliferation.

Materials:

-

ER-positive breast cancer cell line (e.g., MCF-7)

-

Cell culture medium (e.g., RPMI supplemented with 1% charcoal-stripped serum)[11]

-

Fulvestrant S-enantiomer

-

Estradiol (E₂)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[11]

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into 96-well plates at an appropriate density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.[11]

-

Treatment: Treat the cells with increasing concentrations of the Fulvestrant S-enantiomer in the presence of a fixed concentration of E₂ (e.g., 10 nM) to stimulate proliferation.[11] Include appropriate controls (vehicle control, E₂ alone).

-

Incubation: Incubate the cells for a specified period (e.g., 48 hours).[11]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the log concentration of the Fulvestrant S-enantiomer to determine the IC₅₀ value.

Conclusion

The stereochemistry of Fulvestrant, particularly the properties of its S-enantiomer, is an area that warrants further investigation. While the commercially available drug is a diastereomeric mixture, the ability to separate the enantiomers opens up avenues for more detailed structure-activity relationship studies. The protocols outlined in this guide provide a framework for the characterization of the Fulvestrant S-enantiomer. A more complete understanding of the individual contributions of each enantiomer to the overall pharmacological profile of Fulvestrant could inform the development of future generations of SERDs with improved efficacy and safety profiles. Further research is needed to populate the existing data gaps regarding the specific biological activity and physicochemical properties of the isolated S-enantiomer.

References

- 1. researchgate.net [researchgate.net]

- 2. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological characteristics of the pure antiestrogen fulvestrant: overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. youtube.com [youtube.com]

- 8. Fulvestrant regulates epidermal growth factor (EGF) family ligands to activate EGF receptor (EGFR) signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. The Exposure of Breast Cancer Cells to Fulvestrant and Tamoxifen Modulates Cell Migration Differently - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereochemistry of Fulvestrant: An In-depth Analysis of S-Enantiomer Binding to the Estrogen Receptor

For Immediate Release

This technical guide provides a comprehensive examination of the binding affinity of the S-enantiomer of fulvestrant (B1683766) to the estrogen receptor (ER), a topic of significant interest to researchers, scientists, and professionals in drug development. Fulvestrant, a potent selective estrogen receptor downregulator (SERD), plays a crucial role in the treatment of hormone receptor-positive breast cancer. A key aspect of its pharmacology lies in its stereochemistry, specifically the chirality at the sulfur atom within its side chain, giving rise to R- and S-enantiomers.

Core Finding: Equipotency of Fulvestrant Enantiomers

Contrary to the often-observed stereoselectivity in drug-receptor interactions, preclinical data submitted to the U.S. Food and Drug Administration (FDA) indicates that the two diastereoisomers of fulvestrant, arising from the chiral sulfoxide (B87167), are pharmacologically equipotent.[1] In these studies, the enantiomers, designated as fulvestrant sulfoxide A and fulvestrant sulfoxide B, demonstrated no significant differences in their in vitro pharmacological activity.[1] This suggests that both the R- and S-enantiomers of fulvestrant bind to the estrogen receptor with comparable affinity, leading to a similar degree of receptor antagonism and degradation.

Estrogen Receptor Signaling and Fulvestrant's Mechanism of Action

The estrogen receptor, existing in two primary isoforms (ERα and ERβ), is a key mediator of hormone signaling in breast cancer. Upon binding with its natural ligand, estradiol, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, recruiting coactivator proteins and initiating the transcription of genes that promote cell proliferation and survival.

Fulvestrant disrupts this pathway through a multi-faceted mechanism. It competitively binds to the estrogen receptor with high affinity.[2] This binding sterically hinders the receptor's ability to adopt an active conformation, thereby preventing its dimerization and nuclear translocation. Furthermore, the fulvestrant-ER complex is structurally unstable, leading to the rapid degradation of the receptor via the proteasome pathway. This downregulation of ER levels effectively abrogates estrogen-mediated signaling.

Experimental Protocols: Determining Estrogen Receptor Binding Affinity

The binding affinity of a ligand like fulvestrant to the estrogen receptor is typically determined using a competitive radioligand binding assay. This in vitro technique allows for the quantification of how effectively a test compound competes with a radiolabeled ligand for binding to the receptor.

Key Components:

-

Estrogen Receptor Source: Purified recombinant human ERα or ERβ, or cell lysates from estrogen receptor-positive cell lines (e.g., MCF-7 breast cancer cells).

-

Radioligand: A high-affinity estrogen receptor ligand labeled with a radioisotope, most commonly [³H]-estradiol.

-

Test Compound: The unlabeled ligand whose binding affinity is to be determined (e.g., S-enantiomer of fulvestrant).

-

Assay Buffer: A buffer solution that maintains the stability and activity of the receptor.

-

Filtration System: A system to separate receptor-bound radioligand from unbound radioligand (e.g., glass fiber filters).

-

Scintillation Counter: An instrument to measure the radioactivity of the receptor-bound ligand.

General Procedure:

-